molecular formula C16H16FN3OS B6476105 N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2640976-85-6

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No. B6476105
CAS RN: 2640976-85-6
M. Wt: 317.4 g/mol
InChI Key: NKHSKWUSTZQTSL-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is an organic compound belonging to the class of thiazolo[4,5-c]pyridin-2-amines. It is a heterocyclic compound composed of five-membered rings that contain nitrogen, sulfur, and carbon atoms. The compound is also known as 2-(2-fluorophenyl)-2-methoxypropyl-3-thiazolopyridine, or FMPT. It is an important intermediate used in the synthesis of pharmaceuticals and other compounds.

Scientific Research Applications

FMPT has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antiepileptic drugs, and antifungal agents. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of other organic compounds. In addition, FMPT has been used in the synthesis of metal-organic frameworks, which are materials with potential applications in catalysis, sensing, and drug delivery.

Advantages and Limitations for Lab Experiments

The advantages of using FMPT in lab experiments include its low cost, its availability, and its ease of synthesis. Furthermore, FMPT is a versatile compound that can be used in a variety of reactions. The main limitation of FMPT is its instability in the presence of oxygen and moisture, which can lead to the formation of byproducts.

Future Directions

There are numerous potential future directions for the use of FMPT. For example, it could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of other organic compounds. In addition, FMPT could be used in the synthesis of metal-organic frameworks with potential applications in catalysis, sensing, and drug delivery. Finally, further research could be conducted to explore the biochemical and physiological effects of FMPT, as well as its potential toxicity.

Synthesis Methods

The synthesis of FMPT is most commonly achieved through a nucleophilic aromatic substitution reaction. This involves the reaction of an aromatic compound, such as aniline, with a nucleophile, such as a Grignard reagent. The reaction yields the desired product, FMPT, and is carried out under an inert atmosphere. The reaction typically takes place at temperatures between 0 and 100°C, and can be catalyzed by certain acids or bases.

properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3OS/c1-16(21-2,11-5-3-4-6-12(11)17)10-19-15-20-13-9-18-8-7-14(13)22-15/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHSKWUSTZQTSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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